Desogestrel is a synthetic progestogen, a class of hormones that mimic the effects of progesterone in the body. [, ] It is classified as a "third-generation" progestogen due to its development and introduction in the 1980s. [, ] Desogestrel itself is inactive, requiring metabolic conversion to its active metabolite, 3-keto-desogestrel (also known as etonogestrel). [, , , , ]
In scientific research, desogestrel is primarily studied for its role in hormonal contraception and its effects on the female reproductive system. [, , ] Researchers investigate its impact on ovulation, hormonal profiles, and interactions with other hormones like estrogen. [, , , ]
Desogestrel is synthesized from diosgenin, a steroid sapogenin found in various plants. Its classification falls under the category of synthetic hormones, specifically progestins, which mimic the action of progesterone in the body.
The synthesis of desogestrel involves several complex steps, typically starting from diosgenin. A notable method includes:
For instance, a recent study highlighted the use of microbiological hydroxylation to introduce specific functional groups efficiently, making the process suitable for large-scale production due to reduced complexity and improved yields .
Desogestrel has a complex molecular structure characterized by its steroid backbone. The chemical formula for desogestrel is CHO. Its structural representation includes:
The three-dimensional conformation of desogestrel plays a crucial role in its biological activity, allowing it to interact effectively with progesterone receptors.
Desogestrel participates in various chemical reactions during its synthesis and metabolism:
The synthesis often employs techniques such as high-performance liquid chromatography to monitor reaction progress and ensure purity .
Desogestrel functions primarily by binding to progesterone receptors in target tissues, mimicking the effects of natural progesterone. Its mechanism includes:
These actions collectively contribute to its efficacy as an oral contraceptive.
Desogestrel exhibits specific physical and chemical properties that influence its use:
These properties are crucial for formulation development in pharmaceutical applications .
Desogestrel's primary application is in hormonal contraceptives, where it is used alone or in combination with estrogen to provide effective birth control options. Additionally, research continues into its potential therapeutic uses beyond contraception, including treatment for conditions like endometriosis or hormone replacement therapy.
Desogestrel (13-ethyl-11-methylene-18,19-dinor-17α-pregn-4-en-20-yn-17-ol) emerged from systematic structural modifications of 19-nortestosterone, with its development rooted in the strategic introduction of an 11-methylene group (–CH₂–) to the steroid nucleus. This critical modification distinguished it from earlier progestogens like levonorgestrel and represented a deliberate effort to reduce androgenic side effects while maintaining potent progestogenic activity. The compound was first synthesized in 1972 by Organon scientists through innovative chemical pathways that leveraged 11-methylene functionality as a key structural determinant of its improved pharmacological profile [1] [3].
The rationale for the 11-methylene modification originated from structure-activity relationship studies demonstrating that steric hindrance at the C11 position could significantly alter receptor binding dynamics. By introducing a methylene group instead of the conventional keto or hydroxyl functionalities found in earlier progestins, researchers achieved a compound with enhanced progesterone receptor selectivity. This modification yielded approximately 150-fold greater binding affinity to the progesterone receptor compared to its parent compound, 19-nortestosterone, while simultaneously reducing binding to androgen receptors to only 20% of testosterone's affinity [1]. The molecular significance of this modification lies in the methylene group's spatial orientation, which protrudes axially from the steroid core, creating steric interference that impedes androgen receptor binding while permitting optimal interaction with progesterone receptors [4].
Table 1: Key Structural Derivatives in Desogestrel's Development Pathway
Compound | Structural Features | Progestogenic Potency | Androgenic Activity |
---|---|---|---|
Norethisterone | 17α-ethynyl-19-nortestosterone | 1× (Reference) | High |
Levonorgestrel | 13-ethyl-17α-ethynyl-18-methyl-19-nortestosterone | 10–30× | Moderate |
11-Methylene Norestrel | 11-methylene-levonorgestrel analogue | 18× vs. Norethisterone | Low |
Desogestrel | 11-methylene-13-ethyl-18-methylgon-4-en-17α-ol | 18× vs. Norethisterone | Minimal |
Etonogestrel (Active Metabolite) | 3-keto-11-methylene-13-ethyl derivative | 150× PR binding affinity | Negligible |
The development pathway progressed through several critical intermediates, with 11-methylenelynestrenol serving as a pivotal precursor. This compound (IUPAC: (8S,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol) demonstrated the foundational importance of the 11-methylene configuration but lacked desogestrel's optimized 13-ethyl and 18-methyl substitutions that further enhanced metabolic stability [4]. The transformation of desogestrel to its bioactive form occurs via hepatic cytochrome P450-mediated oxidation to etonogestrel (3-ketodesogestrel), which exhibits even greater progesterone receptor binding (150% relative to the reference standard promegestone) and represents the ultimate molecular expression of this structural optimization [1].
Industrial-scale desogestrel synthesis employs sophisticated semi-synthetic approaches starting from abundant plant-derived steroidal precursors, primarily diosgenin from Dioscorea species (wild yams) or stigmasterol from soybeans. These complex manufacturing processes exemplify the convergence of steroid chemistry and industrial optimization, requiring over 15 chemical transformations to achieve the final active pharmaceutical ingredient [1] [3]. The production methodology capitalizes on the structural homology between plant steroids and human hormones, systematically modifying the plant-derived skeleton through regioselective reactions to introduce the characteristic 11-methylene, 13-ethyl, and 17α-ethynyl groups that define desogestrel's pharmacological activity.
A pivotal advancement in industrial production is documented in patent CN104744544A, which details an optimized pathway featuring thioacetal protection strategies that significantly improve yield and purity. The patented method proceeds through these critical stages:
Table 2: Key Chemical Transformations in Desogestrel Synthesis
Production Stage | Starting Material | Key Transformation | Chemical Reagents | Purpose |
---|---|---|---|---|
Plant Precursor | Diosgenin/Stigmasterol | Side-chain degradation | Chromium trioxide, pyridine | Obtain steroid nucleus |
11-Methylene Installation | 11-keto Intermediate | Wittig olefination | Methyltriphenylphosphonium bromide | Create 11-methylene group |
A-ring Functionalization | 3-keto-Δ⁴ compound | Thioacetal formation | 1,2-Ethanedithiol, BF₃·Et₂O | Protect Δ⁴-3-keto system |
D-ring Modification | 17-keto steroid | Ethynylation | Potassium acetylide, liquid NH₃ | Install 17α-ethynyl group |
Final Purification | Crude desogestrel | Crystallization | Ethanol-water mixture | Achieve >99.5% chemical purity |
Alternative routes described in US9464108B2 employ combined synthesis strategies that yield both desogestrel and etonogestrel from common intermediates, enhancing production efficiency. These methodologies implement dithioacetal-protected intermediates that enable divergent synthetic pathways from shared precursors, significantly reducing manufacturing costs while maintaining stringent quality specifications required for pharmaceutical applications [5]. The industrial process culminates in multiple crystallizations that achieve >99.5% chemical purity, with particular attention to eliminating structurally related impurities such as 11-methylenelynestrenol that may form during synthesis [3].
Desogestrel's classification as a third-generation progestogen reflects deliberate molecular redesign strategies targeting improved cardiovascular safety and metabolic neutrality compared to earlier progestins. This generational transition was driven by pharmacological imperatives to mitigate the androgenic and metabolic adverse effects associated with second-generation compounds like levonorgestrel while maintaining contraceptive efficacy [1] [2]. The structural evolution focused on specific molecular modifications that would dissociate progestogenic activity from residual androgenicity—a challenging pharmacological objective given the structural homology between progesterone and androgen receptors.
The design principles underpinning desogestrel's development centered on three key structural innovations:
C11 Methylene Group: This exocyclic methylene moiety (–CH₂–) at position 11 creates steric hindrance that impedes binding to androgen receptors while permitting high-affinity interaction with progesterone receptors. Crystallographic studies confirm that this group extends axially from the steroid core, physically blocking access to the androgen receptor ligand-binding domain [4].
C13 Ethyl Substituent: Introduction of an ethyl group (–CH₂CH₃) at position 13 instead of the conventional methyl group enhances metabolic stability by impeding hepatic 17-dealkylation, thereby prolonging the compound's half-life and duration of action. This modification also contributes to reduced binding to sex hormone-binding globulin (SHBG), increasing free fraction bioavailability [1].
18-Methyl Configuration: The angular methyl group at position 18 (technically designated as the 13β-ethyl-17α-ethynyl-18-methyl configuration) optimizes molecular conformation for progesterone receptor binding while maintaining resistance to enzymatic reduction at the Δ⁴ double bond, a common metabolic inactivation pathway for earlier progestins [1] [2].
Table 3: Structural and Pharmacological Comparison of Progestogen Generations
Generation | Representative Compounds | Core Structural Features | Relative Progestogenic Potency | Androgenicity Index | Receptor Selectivity Profile |
---|---|---|---|---|---|
First | Norethisterone | 17α-Ethynyl-19-nortestosterone | 1× (Reference) | 1.0 | Low PR specificity |
Second | Levonorgestrel | 13β-Ethyl-17α-ethynyl-18-methyl | 10–30× | 0.5 | Moderate PR selectivity |
Third | Desogestrel | 11-methylene-13-ethyl-18-methyl | 18× vs. Norethisterone | 0.1 | High PR selectivity |
Third | Gestodene | 15-ethylene-18-methyl | 15× vs. Norethisterone | 0.1 | High PR selectivity |
The pharmacological superiority of desogestrel manifests in its receptor binding profile: it exhibits 150% binding affinity for the progesterone receptor relative to the reference ligand promegestone, while demonstrating only 20% binding to the androgen receptor compared to metribolone [1]. Crucially, desogestrel and its derivatives show negligible binding to estrogen, glucocorticoid, or mineralocorticoid receptors, achieving unprecedented receptor specificity among late 20th-century progestogens [1] [2]. This refined binding profile translates to clinically favorable effects, including reduced impact on lipid metabolism (particularly preservation of HDL cholesterol) and diminished androgenic manifestations such as acne or hirsutism [1]. These pharmacological advances established desogestrel as a cornerstone of modern hormonal contraception when introduced in Europe in 1981 and later in the United States in 1992, representing the culmination of two decades of rational steroidal drug design [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7